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molecular formula C10H11BrO2 B1271233 5-Bromo-2-propoxybenzaldehyde CAS No. 61564-89-4

5-Bromo-2-propoxybenzaldehyde

Cat. No. B1271233
M. Wt: 243.1 g/mol
InChI Key: SASOCTFNKIYVBF-UHFFFAOYSA-N
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Patent
US06235771B1

Procedure details

In formic acid (110 ml) was dissolved 5-bromo-2-propoxybenzaldehyde (21.8 g). To the mixture was added hydroxylamine hydrochloride (9.4 g), and the mixture was refluxed for 7 hours and cooled to room temperature. Under reduced pressure, the solvent was evaporated, and the residue was added to 1N potassium hydroxide. The mixture was extracted with ethyl acetate, washed with saturated brine and dried with magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column chromatography (hexane/ethyl acetate=8/1) to give 5-bromo-2-propoxybenzonitrile (15.8 g).
Quantity
9.4 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
110 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][CH2:12][CH3:13])=[C:6]([CH:9]=1)[CH:7]=O.Cl.[NH2:15]O>C(O)=O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([O:10][CH2:11][CH2:12][CH3:13])=[C:6]([CH:9]=1)[C:7]#[N:15] |f:1.2|

Inputs

Step One
Name
Quantity
9.4 g
Type
reactant
Smiles
Cl.NO
Step Two
Name
Quantity
21.8 g
Type
reactant
Smiles
BrC=1C=CC(=C(C=O)C1)OCCC
Name
Quantity
110 mL
Type
solvent
Smiles
C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 7 hours
Duration
7 h
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated
ADDITION
Type
ADDITION
Details
the residue was added to 1N potassium hydroxide
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
Under reduced pressure, the solvent was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was purified with silica gel column chromatography (hexane/ethyl acetate=8/1)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C#N)C1)OCCC
Measurements
Type Value Analysis
AMOUNT: MASS 15.8 g
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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